Cas no 426-34-6 (3beta-[(2R,3R oder 2S,3S)-2,3-Dihydroxy-2-methyl-butyryloxy]-4alpha,9-epoxy-15alpha-((R)-2-methyl-butyryloxy)-5beta-cevan-4beta,7alpha,14,16beta,20-pentaol)
![3beta-[(2R,3R oder 2S,3S)-2,3-Dihydroxy-2-methyl-butyryloxy]-4alpha,9-epoxy-15alpha-((R)-2-methyl-butyryloxy)-5beta-cevan-4beta,7alpha,14,16beta,20-pentaol structure](https://fr.kuujia.com/scimg/cas/426-34-6x500.png)
426-34-6 structure
Nom du produit:3beta-[(2R,3R oder 2S,3S)-2,3-Dihydroxy-2-methyl-butyryloxy]-4alpha,9-epoxy-15alpha-((R)-2-methyl-butyryloxy)-5beta-cevan-4beta,7alpha,14,16beta,20-pentaol
3beta-[(2R,3R oder 2S,3S)-2,3-Dihydroxy-2-methyl-butyryloxy]-4alpha,9-epoxy-15alpha-((R)-2-methyl-butyryloxy)-5beta-cevan-4beta,7alpha,14,16beta,20-pentaol Propriétés chimiques et physiques
Nom et identifiant
-
- 3beta-[(2R,3R oder 2S,3S)-2,3-Dihydroxy-2-methyl-butyryloxy]-4alpha,9-epoxy-15alpha-((R)-2-methyl-butyryloxy)-5beta-cevan-4beta,7alpha,14,16beta,20-pentaol
- 3beta-[(2R,3R or 2S,3S)-2,3-dihydroxy-2-methyl-butyryloxy]-4alpha,9-epoxy-15alpha-((R)-2-methyl-butyryloxy)-5beta-cevane-4beta,7alpha,14,16beta,20-pentaol
- 3beta-[(2R,3R oder 2S,3S)-2,3-Dihydroxy-2-methyl-butyryloxy]-4alpha,9-epoxy-15alpha-((R)-2-methyl-butyryloxy)-5beta-cevan-4be
- 4α,9-Epoxycevane-3β,4,7α,14,15α,16β,20-heptol 3-[(2R,3R)-2,3-dihydroxy-2-methylbutanoate]15-[(R)-2-methylbutanoate]
- Cevane-3,4,7,14,15,16,20-heptol, 4,9-epoxy-, 3-((2R,3R)-2,3-dihydroxy-2-methylbutanoate) 15-((2R)-2-methylbutanoate), (3beta,4alpha,7alpha,15alpha,16beta)-
- Q27256799
- [(1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,16R,18S,19S,22S,23R,25R)-10,12,14,16,23-pentahydroxy-6,10,19-trimethyl-13-[(2R)-2-methylbutanoyl]oxy-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (2R,3R)-2,3-dihydroxy-2-methylbutanoate
- 38O087PFXF
- Cevane-3,4,7,14,15,16,20-heptol, 4,9-epoxy-, 3-(2,3-dihydroxy-2-methylbutanoate) 15-(2-methylbutanoate), (3beta(2R,3R),4alpha,7alpha,15alpha(R),16beta)-
- CEVANE-3,4,7,14,15,16,20-HEPTOL, 4,9-EPOXY-, 3-((2R,3R)-2,3-DIHYDROXY-2-METHYLBUTANOATE) 15-((2R)-2-METHYLBUTANOATE), (3.BETA.,4.ALPHA.,7.ALPHA.,15.ALPHA.,16.BETA.)-
- 426-34-6
- ((1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,16R,18S,19S,22S,23R,25R)-10,12,14,16,23-pentahydroxy-6,10,19-trimethyl-13-((2R)-2-methylbutanoyl)oxy-24-oxa-4-azaheptacyclo(12.12.0.02,11.04,9.015,25.018,23.019,25)hexacosan-22-yl) (2R,3R)-2,3-dihydroxy-2-methylbutanoate
- UNII-38O087PFXF
- Germbudine
- CEVANE-3,4,7,14,15,16,20-HEPTOL, 4,9-EPOXY-, 3-(2,3-DIHYDROXY-2-METHYLBUTANOATE) 15-(2-METHYLBUTANOATE), (3.BETA.(2R,3R),4.ALPHA.,7.ALPHA.,15.ALPHA.(R),16.BETA.)-
- Cevane-3beta,4beta,7alpha,14,15alpha,16beta,20-heptol, 4,9-epoxy-, 3-(threo-(+)-2,3-dihydroxy-2-methylbutyrate) 15-((-)-2-methylbutyrate)
- (1S,2S,6R,9S,10R,11S,12S,13S,14R,15R,16R,18R,19R,22S,23R,25S)-10,12,14,16,23-Pentahydroxy-6,10,19-trimethyl-13-(((2S)-2-methylbutanoyl)oxy)-24-oxa-4-azaheptacyclo(12.12.0.0,.0,.0,.0,.0,)hexacosan-22-yl (2S,3S)-2,3-dihydroxy-2-methylbutanoic acid
- (1S,2S,6R,9S,10R,11S,12S,13S,14R,15R,16R,18R,19R,22S,23R,25S)-10,12,14,16,23-Pentahydroxy-6,10,19-trimethyl-13-{[(2S)-2-methylbutanoyl]oxy}-24-oxa-4-azaheptacyclo[12.12.0.0,.0,.0,.0,.0,]hexacosan-22-yl (2S,3S)-2,3-dihydroxy-2-methylbutanoic acid
- CEVANE-3.BETA.,4.BETA.,7.ALPHA.,14,15.ALPHA.,16.BETA.,20-HEPTOL, 4,9-EPOXY-, 3-(THREO-(+)-2,3-DIHYDROXY-2-METHYLBUTYRATE) 15-((-)-2-METHYLBUTYRATE)
-
- Piscine à noyau: InChI=1S/C37H59NO12/c1-8-18(3)30(42)49-29-27(41)26-20(16-38-15-17(2)9-10-24(38)34(26,7)45)21-14-35-28(36(21,29)46)22(40)13-23-32(35,5)12-11-25(37(23,47)50-35)48-31(43)33(6,44)19(4)39/h17-29,39-41,44-47H,8-16H2,1-7H3
- La clé Inchi: LWSPRPDSPCBAKK-UHFFFAOYSA-N
- Sourire: CCC(C)C(=O)OC1C(O)C2C(CN3CC(C)CCC3C2(C)O)C2CC34OC5(O)C(CC(O)C3C12O)C4(C)CCC5OC(=O)C(C)(O)C(C)O |TLB:33:25:29:39.40.38,28:27:36:30.31.33,THB:40:27:36:30.31.33,24:25:29:39.40.38|
Propriétés calculées
- Qualité précise: 709.404
- Masse isotopique unique: 709.404
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 7
- Nombre de récepteurs de liaison hydrogène: 13
- Comptage des atomes lourds: 50
- Nombre de liaisons rotatives: 8
- Complexité: 1400
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 18
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 207A^2
- Le xlogp3: 0.8
3beta-[(2R,3R oder 2S,3S)-2,3-Dihydroxy-2-methyl-butyryloxy]-4alpha,9-epoxy-15alpha-((R)-2-methyl-butyryloxy)-5beta-cevan-4beta,7alpha,14,16beta,20-pentaol Littérature connexe
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
5. Book reviews
Classification associée
- Solvants et chimiques organiques Composés organiques Lipides et molécules semblables aux lipides Stéroïdes et dérivés de stéroïdes alcaloïdes du type Cerveratrum
- Solvants et chimiques organiques Composés organiques Lipides et molécules semblables aux lipides Stéroïdes et dérivés de stéroïdes Stéroïdes alcaloïdes alcaloïdes du type Cerveratrum
426-34-6 (3beta-[(2R,3R oder 2S,3S)-2,3-Dihydroxy-2-methyl-butyryloxy]-4alpha,9-epoxy-15alpha-((R)-2-methyl-butyryloxy)-5beta-cevan-4beta,7alpha,14,16beta,20-pentaol) Produits connexes
- 23582-83-4(5-Dehydroepisterol)
- 2228091-18-5(tert-butyl 2-1-(1-amino-2-methoxy-2-oxoethyl)cyclopropylmorpholine-4-carboxylate)
- 2171876-81-4(2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexyl-N-propylformamido}acetic acid)
- 65100-48-3(Imipramine-d3)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 901271-89-4(2-(2,3-dimethyl-1H-indol-1-yl)ethan-1-amine)
- 143-62-4(Digitoxigenin)
- 6852-28-4(1,1-(Ethylimino)dipropan-2-ol)
- 2138389-50-9(1-(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)-2-cyclopropylethan-1-one)
- 2089257-45-2(3-(methylsulfanyl)cyclobutyl methanesulfonate)
Fournisseurs recommandés
Enjia Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Henan Dongyan Pharmaceutical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Shanghai Aoguang Biotechnology Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Hubei Henglvyuan Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membre gold
Fournisseur de Chine
Réactif
